molecular formula C16H18ClNO6S2 B7760103 Clopidogrel bisulfate CAS No. 144077-07-6

Clopidogrel bisulfate

Cat. No. B7760103
CAS RN: 144077-07-6
M. Wt: 419.9 g/mol
InChI Key: FDEODCTUSIWGLK-RSAXXLAASA-N
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Description

Clopidogrel bisulfate is an oral antiplatelet drug used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease . It is a platelet inhibitor that reduces the chance of a harmful blood clot forming by preventing platelets from clumping together in the blood .


Synthesis Analysis

The synthesis of clopidogrel was accomplished in four steps or one-pot in above 70% overall yield . The process featured PTC catalyzed alkaline hydrolysis of the key intermediate 2- (2-chlorophenyl)-2- (6,7-dihydrothieno [3,2- c ]pyridin-5 (4 H )-yl)acetonitrile and highly effective kinetic resolution of racemic clopidogrel using l -camphorsulphonic acid in toluene .


Molecular Structure Analysis

Clopidogrel bisulfate has a molecular formula of C16H18ClNO6S2 . The molecular weight is 419.9 . The structure of clopidogrel was characterized and quantified using thermal (DSC, TGA, HSM), crystallographic (XRD), and spectroscopic (FTIR) methods .


Chemical Reactions Analysis

Clopidogrel bisulfate is an inactive prodrug that requires enzymatic activation via a variety of CYP enzymes, including the CYP2C19 and CYP3A4 enzymes . Genetic polymorphisms to these enzymes can influence response to therapy .


Physical And Chemical Properties Analysis

Clopidogrel bisulfate has low solubility at high pH media of intestine and low bioavailability of about 50% after oral doses . A mathematical model was used to calculate the optimum quantities of tween 80, carrier (Avicel PH 102), and coating material (Aerosil 200) needed to prepare acceptably flowing and compactible powder mixtures .

Scientific Research Applications

Antiplatelet Drug

Clopidogrel bisulfate (CBS) is an antiplatelet drug . It is becoming a drug of choice in the treatment and management of prevention of heart attacks and strokes .

Treatment of Acute Coronary Syndrome

Clopidogrel is a thienopyridine which inhibits ADP-induced platelet aggregation, with no direct effects on the metabolism of arachidonic acid . Due to a better safety profile with a similar anti-platelet effectiveness, it is preferred to ticlopidine .

Myocardial Infarction and Ischemic Stroke

The efficacy of clopidogrel bisulfate in patients with recent myocardial infarction, recent ischemic stroke, or established peripheral arterial disease was demonstrated in the double-blind, multicenter CAPRIE study .

Spherical Crystallization

Clopidogrel bisulfate form-I crystals are irregular, rectangular-shaped crystals . Because of their poor compressibility, flowability and their strong surface tension, manufacturers apply spherical crystallization methods to produce Clopidogrel bisulfate form-I spherical agglomerates with a uniform particle size distribution .

Immediate-Release Tablets

Clopidogrel bisulfate is used in the development and assessment of immediate-release tablets containing clopidogrel bisulphate & aspirin . The proposed combination product utilizes Clopidogrel to protect the moisture-sensitive aspirin component, enhancing its stability against atmospheric conditions .

Stability in Acidic pH

Clopidogrel bisulfate is stable and soluble in acidic pH . Therefore, retention in the stomach for a prolonged period is beneficial for controlling the bioavailability .

Mechanism of Action

Target of Action

Clopidogrel bisulfate is an antiplatelet agent that primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . It is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating these receptors, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex, a crucial factor in platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by clopidogrel is the platelet activation pathway. By inhibiting the P2Y12 ADP receptors, clopidogrel prevents the activation of the GPIIb/IIIa complex . This complex is responsible for cross-linking platelets through fibrinogen binding, a key step in the formation of blood clots . Therefore, clopidogrel effectively reduces the risk of clot formation.

Pharmacokinetics

Clopidogrel’s effectiveness is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . The active metabolite has a half-life of approximately 30 minutes . The parent drug has a half-life of about 6 hours, and the main circulating metabolite, a carboxylic acid derivative, has a half-life of about 8 hours . Clopidogrel is well absorbed, with a bioavailability of over 50% . It is extensively metabolized in the liver and excreted through the kidneys (50%) and bile duct (46%) .

Result of Action

The primary result of clopidogrel’s action is a reduction in platelet aggregation, which decreases the risk of blood clot formation . This makes it an effective treatment for preventing blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin .

Action Environment

The action of clopidogrel can be influenced by genetic factors. Some individuals have a variant of the CYP2C19 gene that results in poor metabolism of clopidogrel . These individuals form less of the active metabolite and thus have a reduced antiplatelet response to clopidogrel .

Safety and Hazards

Clopidogrel increases the risk of bleeding, which can be severe or life-threatening . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, difficulty breathing .

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016080
Record name Clopidogrel bisulfate
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Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Clopidogrel bisulfate

CAS RN

120202-66-6, 144077-07-6, 113665-84-2
Record name Clopidogrel bisulfate
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Record name Clopidogrel bisulfate [USAN:USP]
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Record name Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate
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Record name CLOPIDOGREL SULFATE
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Record name methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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